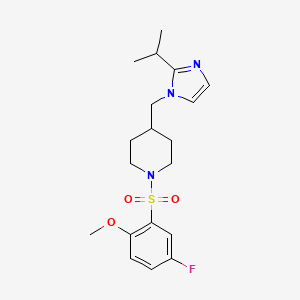
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis and Cycloaddition Reactions
The research presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which is a novel approach for the cycloaddition of cyclic N-sulfonylimines and ynones .
Fluorinated Sulfone Derivatives and Olefination Reactions
The second paper discusses the preparation of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives, which serve as reagents for fluoroalkylidene synthesis. The study explores the metalation and electrophilic fluorination processes, as well as the condensation reactions with aldehydes to produce fluoroalkylidenes. The olefination conditions and their impact on stereoselectivity are also examined, providing insights into the synthesis of fluoro olefin products .
Synthesis of O-Substituted Piperidine Derivatives
In the third paper, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized. The process involves coupling benzenesulfonyl chloride with piperidine and subsequent substitution with various electrophiles. The synthesized compounds are characterized and evaluated for their biological activity, particularly against butyrylcholinesterase enzyme .
Antibacterial Piperazine Derivatives
The fourth paper describes the design and synthesis of novel piperazine derivatives with potential antibacterial activities. The study investigates the effects of solvent, acid acceptor, and reaction temperature on the yield of the synthesized compounds. The antibacterial activities of these derivatives are tested against various pathogens, with some showing promising results .
Biological Activities of Piperidinyl-4-Phenylthioether and Sulfone Derivatives
Finally, the fifth paper focuses on the synthesis of 4-piperidinylthioether and sulfone derivatives as selective ligands for the 5-HT2A receptor. The compounds are synthesized from 2,3-dimethoxythiophenol and tested for their affinities to various receptors. The results indicate that these sulfur-containing analogues have high selectivity for the 5-HT2A receptor, suggesting potential for further research .
Applications De Recherche Scientifique
1. Anticancer Applications
Compounds similar to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine have shown potential in anticancer applications. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, were evaluated as promising anticancer agents (Rehman et al., 2018).
2. Antibacterial Activity
Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, showed significant antibacterial potentials. These compounds were moderate inhibitors, with some being more active against Gram-negative bacterial strains (Iqbal et al., 2017).
3. Corrosion Inhibition
Piperidine derivatives, such as 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives on iron, demonstrating their effectiveness in corrosion protection (Kaya et al., 2016).
Propriétés
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S/c1-14(2)19-21-8-11-22(19)13-15-6-9-23(10-7-15)27(24,25)18-12-16(20)4-5-17(18)26-3/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGJUBRAHPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)
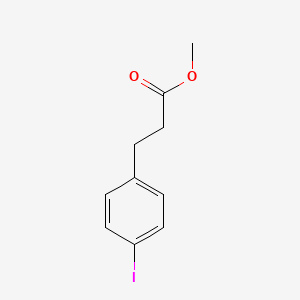
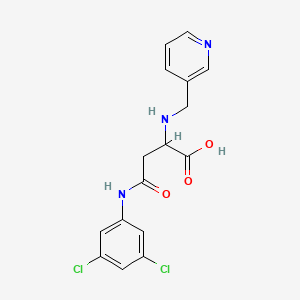
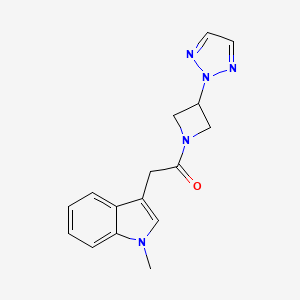
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
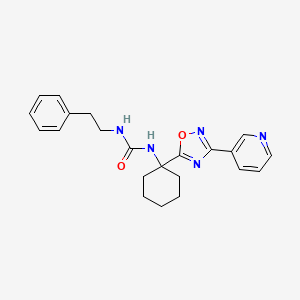
![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)
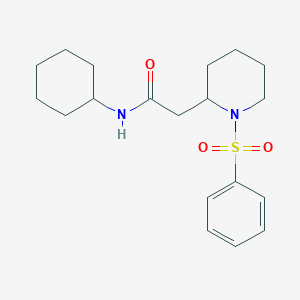
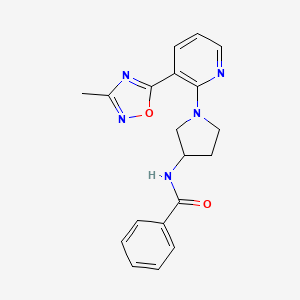
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)